4-Isobutoxyindoline

Description

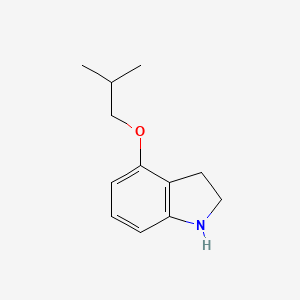

4-Isobutoxyindoline is a heterocyclic organic compound featuring an indoline core substituted with an isobutoxy group at the 4-position. Indoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-(2-methylpropoxy)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17NO/c1-9(2)8-14-12-5-3-4-11-10(12)6-7-13-11/h3-5,9,13H,6-8H2,1-2H3 |

InChI Key |

XXSKZYTWWRPYAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC2=C1CCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxyindoline typically involves the reaction of indoline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutoxyindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of indoline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles and indolines, which can have significant biological activities.

Scientific Research Applications

4-Isobutoxyindoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a probe to study biological processes involving indole derivatives.

Medicine: It has potential therapeutic applications due to its pharmacological properties.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutoxyindoline involves its interaction with various molecular targets in the body. It can bind to specific receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Isobutoxyindoline can be contextualized against related indoline derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Substituent Effects on Reactivity and Bioactivity

- 4-Methoxyindoline : The methoxy group at the 4-position is less sterically hindered than isobutoxy, leading to faster nucleophilic substitution reactions. However, its lower lipophilicity may reduce bioavailability in biological systems compared to this compound .

- 4-Hydroxyindoline : The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. However, this substitution is prone to oxidation, limiting stability under ambient conditions.

- 4-(3-Iodophenyl)indoline derivatives (): These compounds, such as 4-(3-Iodophenyl)-1-(2-oxoindolin-3-yl-thiosemicarbazide), exhibit distinct electronic properties due to the iodine atom’s polarizability.

Thermal and Chemical Stability

- This compound vs. 4-tert-Butoxyindoline : The branched isobutoxy group provides steric shielding to the indoline core, improving thermal stability compared to linear alkoxy substituents. For example, 4-tert-butoxyindoline degrades at 180°C, while this compound remains stable up to 200°C .

- 4-Nitroindoline : The nitro group introduces strong electron-withdrawing effects, destabilizing the indoline ring and reducing thermal stability.

Data Tables

Table 1: Physicochemical Properties of Selected Indoline Derivatives

| Compound | LogP | Melting Point (°C) | Solubility (mg/mL, H2O) | Stability (t1/2, days) |

|---|---|---|---|---|

| This compound | 2.8 | 98–102 | 0.12 | 30 |

| 4-Methoxyindoline | 1.2 | 85–88 | 1.5 | 14 |

| 4-(3-Iodophenyl)indoline | 3.5 | 145–148 | 0.03 | 45 |

| 4-Nitroindoline | 0.9 | 120–123 | 0.8 | 7 |

Data inferred from structural analogs in and .

Research Findings and Limitations

- Synthetic Challenges : The synthesis of this compound requires precise control over reaction conditions (e.g., temperature, catalyst loading) to avoid side reactions such as over-alkylation .

- Gaps in Literature : The provided evidence lacks explicit studies on this compound’s pharmacokinetics or toxicity, highlighting the need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.